1-(Pyridin-4-yl)but-3-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-3-9(10)8-4-6-11-7-5-8/h2,4-7,9H,1,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCTOFHNCFEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287318 | |
| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845253-09-0 | |
| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845253-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Pyridin 4 Yl but 3 En 1 Amine and Its Analogs
Strategies for Carbon-Carbon Bond Formation
The synthesis of 1-(pyridin-4-yl)but-3-en-1-amine and its analogs relies on strategic carbon-carbon bond formations to assemble the core structure. Methodologies such as the Wittig reaction, various cycloaddition reactions, and atom transfer radical addition are instrumental in this context.
Wittig Reactions in the Construction of Related Unsaturated Ketones
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. libretexts.orglibretexts.org A key precursor to the target amine is the corresponding α,β-unsaturated ketone. While the direct synthesis of 1-(pyridin-4-yl)but-3-en-1-one (B133704) via a standard Wittig approach is not straightforward, the reaction is highly effective for constructing structurally related unsaturated ketones, which can then be converted to desired products.
A relevant strategy involves the reaction of a phosphorus ylide with an appropriate aldehyde. For instance, the synthesis of 1-chloro-4-arylbut-3-en-2-ones has been demonstrated through the reaction of a chloroacetylmethylenetriphenylphosphorane ylide with various aldehydes. ekb.eg This method highlights the Wittig reaction's utility in forming the carbon-carbon double bond of an enone system. The general process involves the initial formation of the ylide from a phosphonium salt using a strong base, followed by the reaction with the carbonyl compound. libretexts.orglibretexts.org The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. libretexts.org
A different approach to functionalizing pyridines using a Wittig-type reaction involves the olefination of dearomatized pyridylphosphonium ylide intermediates. nih.gov This method allows for the construction of 4-alkylpyridines by coupling N-activated pyridinium (B92312) salts with a range of aldehydes, showcasing a modern application of the Wittig reaction for modifying the pyridine (B92270) core. nih.gov
Table 1: Examples of Wittig Reaction for Unsaturated Ketone Synthesis
| Ylide Precursor | Aldehyde | Product | Reference |
| Chloroacetylmethylenetriphenylphosphonium salt | Aryl aldehyde | 1-chloro-4-arylbut-3-en-2-one | ekb.eg |
| Methyltriphenylphosphonium salt | Camphor | Methylene derivative of camphor | libretexts.org |
| N-triazinylpyridylphosphonium salt | Various aldehydes | 4-Alkylpyridine | nih.gov |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for rapidly building molecular complexity and are particularly useful for synthesizing cyclic analogs of this compound. These reactions form cyclic structures by bringing together two or more unsaturated molecules.
Organocatalytic asymmetric [3+3] cycloadditions provide an efficient pathway to chiral six-membered heterocyclic and carbocyclic compounds. rsc.orgrsc.org While not a direct route to the acyclic target compound, this methodology is crucial for synthesizing its six-membered ring analogs. These reactions involve the coupling of a three-atom component with another three-atom building block, catalyzed by a small chiral organic molecule. rsc.org
Several catalytic modes have been developed, including catalysis by chiral amines, N-heterocyclic carbenes (NHCs), chiral phosphoric acids, and bifunctional catalysts. rsc.orgrsc.org For example, the first highly enantioselective organocatalyzed carbo [3+3] cascade cycloaddition of α,β-unsaturated aldehydes was reported using proline derivatives as catalysts. acs.org This reaction can convert simple starting materials into functionalized cyclohexene (B86901) derivatives with high enantioselectivity. acs.org The versatility of this strategy allows for the use of various three-atom synthons, including all-carbon, aza-, and oxa-three-atom building blocks, to access a wide diversity of chiral six-membered rings. rsc.org
Table 2: Catalytic Modes in Asymmetric [3+3] Cycloadditions
| Catalytic Mode | Catalyst Type | Typical Substrates | Product Type | Reference |
| Chiral Amine Catalysis | Proline derivatives | α,β-Unsaturated aldehydes | Chiral Cyclohexenes | acs.org |
| Chiral NHC Catalysis | N-Heterocyclic Carbenes | Unsaturated esters, ynals | Chiral Six-membered rings | rsc.org |
| Chiral Phosphoric Acid (CPA) Catalysis | CPA | Indolylmethanols, azomethine ylides | Chiral N-Heterocycles | rsc.org |
| Chiral Bifunctional Catalyst Catalysis | Thiourea-amines | Various | Chiral Heterocycles | rsc.orgrsc.org |
The [3+2] cycloaddition reaction is a premier method for the synthesis of five-membered rings, such as pyrrolidines. nih.gov This is particularly relevant as the resulting pyrrolidine (B122466) scaffold is found in numerous bioactive molecules and can be considered a cyclic analog of the target homoallylamine. mdpi.com The most common variant is the 1,3-dipolar cycloaddition between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile). nih.govrsc.org
Azomethine ylides can be generated in situ from various precursors, including the decarboxylation of glycine (B1666218) derivatives or the reductive activation of amides. nih.govmdpi.com These ylides then react with electron-deficient alkenes in a regio- and diastereoselective manner to furnish highly substituted pyrrolidines. nih.govacs.org For example, a three-component reaction of cyclic amines, aryl aldehydes, and olefinic oxindoles provides a pot, atom, and step economy (PASE) approach to spirooxindole-pyrrolidines. rsc.org The development of catalytic and asymmetric versions of this reaction allows for the stereocontrolled synthesis of up to four new stereogenic centers in a single step. nih.govacs.org
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and powerful method for forming six-membered rings with excellent stereocontrol. wiley-vch.de Asymmetric organocatalysis has transformed this reaction into a reliable tool for synthesizing enantiomerically enriched cyclic compounds that can be considered analogs of this compound. youtube.com
The strategy involves the use of a chiral organocatalyst to activate the dienophile towards reaction with a diene, while simultaneously controlling the facial selectivity of the attack. youtube.com A prominent example is the use of chiral imidazolidinone catalysts, which form a chiral iminium ion with α,β-unsaturated aldehydes, lowering their LUMO energy and directing the diene to one face of the dienophile. youtube.com Similarly, chiral Lewis acids, generated in situ from chiral C-H acids and a silylating reagent, have proven to be extremely active catalysts for enantioselective Diels-Alder reactions. nih.gov These methods have been applied to a wide range of dienes and dienophiles, including those that could incorporate a pyridine moiety, leading to complex polycyclic structures. capes.gov.brnih.gov A multicomponent synthesis of substituted pyridines has also been developed based on the Diels-Alder reactions of 2-azadienes formed via a catalytic intermolecular aza-Wittig reaction. nih.gov
Atom Transfer Radical Addition (ATRA) with Related Amine Ligands
Atom Transfer Radical Addition (ATRA) is a fundamental reaction for carbon-carbon bond formation, involving the addition of an alkyl halide across a double bond. rsc.org The efficiency and selectivity of this reaction are often controlled by a metal catalyst coordinated to a ligand. Amine-containing molecules, particularly those with pyridine moieties, are excellent ligands for the copper catalysts typically used in ATRA.
The compound this compound contains both pyridine and amine functionalities, making its structural motifs relevant to the design of ligands for ATRA. A closely related and extensively studied ligand is tris(2-pyridylmethyl)amine (B178826) (TPMA). acs.orgnih.gov Kinetic and mechanistic studies of ATRA catalyzed by copper complexes with TPMA have provided significant insights into the reaction mechanism. acs.orgnih.gov The Cu(I)/TPMA complex acts as the catalyst, reversibly abstracting a halogen atom from an alkyl halide to generate a radical intermediate. This radical then adds to an alkene, and the resulting radical is trapped by the Cu(II)X/TPMA species to regenerate the catalyst and form the product. acs.org
The structure and binding properties of the amine ligand are crucial for the catalyst's activity. The equilibrium constant for the atom transfer step (K_ATRA) is a key parameter, and it is significantly influenced by the ligand. nih.gov For instance, the K_ATRA for the Cu(I)/TPMA system is highly dependent on the nature of the counter-ion. acs.orgnih.gov Another effective ligand, tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN), has also been evaluated and shows high activity, underscoring the importance of the multidentate amine structure in stabilizing the copper catalyst and facilitating the radical process. rsc.orgacs.org
Table 3: Comparison of Amine Ligands in Copper-Catalyzed ATRA
| Ligand | Catalyst System | Key Features | Reference |
| Tris(2-pyridylmethyl)amine (TPMA) | Cu(I)X/TPMA | Well-studied, robust catalyst system. Activity influenced by halide anions. | acs.orgnih.gov |
| Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) | Cu(I)X/Me₆TREN | High atom transfer equilibrium constant (K_ATRA), enabling controlled polymerization at ambient temperatures. | rsc.org |
| Substituted 2,2'-bipyridines (BPY) | Cu(I)X/BPY | Commonly used ligands in ATRP, a related process. | acs.org |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Cu(I)X/PMDETA | Tridentate amine ligand used in ATRP, activation energy for electron transfer has been studied. | acs.org |
Strategies for Carbon-Heteroatom Bond Formation
The creation of the crucial carbon-nitrogen bond is a pivotal step in the synthesis of this compound. Researchers have explored various approaches, including direct functionalization of the amine group and constructing the pyridine ring itself.
Amine Functionalization Approaches
A common and versatile strategy for synthesizing analogs of this compound involves the functionalization of a pre-existing amine. One documented method for a related compound, (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amine, begins with an allylation reaction of aryl aldimines with allylmagnesium bromide. nih.gov This initial step forms the but-3-enyl-amine backbone. To facilitate further reactions, the secondary amine is protected with a Boc group. This protecting group strategy is crucial for preventing unwanted side reactions during the subsequent Heck reaction, where 3-bromopyridine (B30812) is coupled to the molecule to introduce the pyridine moiety. nih.gov The final step involves the deprotection of the amine to yield the target compound. nih.gov This multi-step process highlights the importance of protective group chemistry in achieving the desired amine functionalization.
Another approach involves the reductive amination of a corresponding ketone. This method is a cornerstone of amine synthesis, offering a direct route to the desired product. For instance, the synthesis of related chiral 1-substituted-1-(pyridin-2-yl)methylamines has been achieved through the diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones. unito.it This method underscores the utility of chiral auxiliaries in guiding the stereochemical outcome of the reaction.
| Starting Material | Reagents | Key Transformation | Product | Reference |
| Aryl aldimine | 1. Allylmagnesium bromide 2. Boc-anhydride 3. 3-bromopyridine, Pd catalyst 4. HCl | Allylation, Boc-protection, Heck reaction, Deprotection | (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amine | nih.gov |
| 2-Pyridyl ketone | (S)-(+)-p-toluenesulfinamide, Ti(OEt)4, then reducing agent (e.g., NaBH4) | Formation of N-sulfinyl ketimine, Diastereoselective reduction | Chiral 1-substituted-1-(pyridin-2-yl)methylamines | unito.it |
Heterocyclic Ring Formations Involving the Pyridine Nitrogen
A notable example of building the heterocyclic ring is the Zincke reaction, where pyridinium salts react with secondary amines to open the pyridine ring, forming Zincke aldehydes. acs.org While this reaction initially opens the ring, modifications that tether a nitrogen-based nucleophile to the pyridine can lead to the formation of new heterocyclic systems. acs.org This approach offers a convergent pathway to complex heterocyclic structures.
Stereoselective and Asymmetric Synthesis Approaches
The presence of a stereocenter at the carbon atom bearing the amine and pyridine groups in this compound makes its stereoselective synthesis a significant challenge and an area of active research. The development of chiral catalysts has been instrumental in achieving high levels of enantioselectivity in the synthesis of this and related chiral amines. consensus.apprsc.orgresearchgate.net
Chiral Amine Catalysis
Chiral primary and secondary amines have emerged as powerful organocatalysts for a wide range of asymmetric transformations. rsc.orgalfachemic.com In the context of synthesizing chiral amines, these catalysts can activate substrates through the formation of chiral enamines or iminium ions. For example, chiral primary amines derived from natural sources like Cinchona alkaloids can catalyze aldol (B89426) and Mannich-type reactions with high enantioselectivity. rsc.orgalfachemic.com The application of such catalysts to the synthesis of this compound could involve the asymmetric addition of a nucleophile to a pyridinyl-substituted enal or enone.
Chiral Bifunctional Catalysis
Chiral bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base moiety, have shown remarkable efficiency in controlling stereoselectivity. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states. For the synthesis of chiral amines, bifunctional catalysts can be employed in reactions like asymmetric aza-Michael additions and aza-Henry reactions. The development of chiral bifunctional N-heterocyclic carbenes has also been a significant advancement in this area. consensus.app
Chiral N-Heterocyclic Carbene Catalysis
Chiral N-heterocyclic carbenes (NHCs) have become a versatile tool in asymmetric catalysis, capable of promoting a variety of reactions with high enantioselectivity. youtube.comresearchgate.netdntb.gov.ua NHCs can act as powerful nucleophilic catalysts, generating reactive intermediates such as the homoenolate. In the context of synthesizing complex molecules, NHC-catalyzed annulation reactions of α,β-unsaturated aldehydes with various partners have been developed. dntb.gov.uarsc.org For the synthesis of structures related to this compound, a chiral NHC could potentially catalyze the asymmetric addition of a nucleophile to a pyridine-containing α,β-unsaturated aldehyde, or facilitate an annulation reaction to construct a portion of the molecule. rsc.orgnih.gov
| Catalysis Type | Catalyst Example | Potential Application in Synthesis | Key Principle |
| Chiral Amine Catalysis | Primary amines from Cinchona alkaloids | Asymmetric addition to a pyridinyl-substituted enal/enone | Formation of chiral enamines or iminium ions |
| Chiral Bifunctional Catalysis | Chiral squaramides, thioureas | Asymmetric aza-Michael or aza-Henry reactions | Simultaneous activation of nucleophile and electrophile |
| Chiral N-Heterocyclic Carbene Catalysis | Triazolium-derived NHCs | Asymmetric addition to a pyridine-containing α,β-unsaturated aldehyde | Generation of chiral homoenolate intermediates |
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acid (CPA) catalysis has emerged as a formidable tool in asymmetric synthesis for the creation of chiral amines. researchgate.net This methodology relies on a class of organocatalysts, typically derived from 1,1'-bi-2-naphthol (B31242) (BINOL), which function as potent chiral Brønsted acids. researchgate.net The catalytic power of CPAs stems from their ability to activate imines toward nucleophilic attack through hydrogen bonding and ion pairing. The distinct steric and electronic environment created by the chiral backbone of the catalyst directs the approach of the nucleophile, enabling high levels of stereocontrol. researchgate.neteurekaselect.com
In the context of synthesizing homoallylic amines like this compound, a key strategy involves the asymmetric addition of an allyl nucleophile to a corresponding imine. The CPA catalyst protonates the imine nitrogen of the substrate, such as N-benzylidene-4-vinylpyridin-4-amine, rendering the imine carbon more electrophilic. The catalyst's chiral pocket then orchestrates the facial-selective attack of an allylating agent, for instance, allyltributyltin.
Recent developments have expanded the scope of CPA catalysis to a variety of amine syntheses, including Friedel–Crafts reactions, Mannich reactions, and hydroaminations. researchgate.netrsc.org Although direct synthesis of this compound using this exact method is not prominently documented, the principles are well-established through the synthesis of analogous compounds. For example, CPAs have been successfully used in the enantioselective synthesis of dihydroquinazolinones and other nitrogen heterocycles. dntb.gov.ua The versatility of these catalysts allows for a broad range of substrates, including those with heteroaromatic moieties, underscoring their potential applicability for producing pyridyl-containing chiral amines. researchgate.netacs.org The deactivation of catalysts by the coordinating pyridine nitrogen remains a challenge, but appropriate catalyst selection and reaction engineering can often overcome this issue. acs.org
Table 1: Representative CPA-Catalyzed Asymmetric Reactions for Chiral Amine Synthesis This table presents examples of CPA-catalyzed reactions analogous to the synthesis of the target compound, demonstrating the capability of the methodology.
| Catalyst Type | Reaction Type | Substrate Example | Nucleophile/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| BINOL-Phosphoric Acid | Mannich Reaction | N-Boc-imine | Acetylacetone | β-Amino Ketone | >90% | researchgate.net |
| SPINOL-Phosphoric Acid | Aza-Friedel–Crafts | Pyrrolinone Ketimine | Phenol | Functionalized Pyrrolinone | up to 99% | rsc.org |
| H8-BINOL-Phosphoric Acid | N-Alkylation | Indole | Isatin-derived Ketimine | Spiro Aminal | up to 94% | dicp.ac.cn |
| CPA | [4+2] Cycloaddition | Methyl Diazoacetate | Diene | Chiral Azomethine Imine | High (Predicted) | rsc.org |
Enzyme-Catalyzed Chiral Amine Synthesis
Biocatalysis offers a highly efficient and environmentally benign route to enantiomerically pure chiral amines, operating under mild, aqueous conditions with exceptional selectivity. nih.govnih.gov Key enzymes in this field include transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs). nih.govworktribe.com These biocatalysts are increasingly employed in industrial processes for the manufacture of pharmaceuticals. researchgate.net
For the synthesis of a chiral amine like this compound, a transaminase-catalyzed asymmetric amination of a prochiral ketone precursor, 1-(pyridin-4-yl)but-3-en-1-one, is the most direct approach. Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or alanine) to the ketone substrate. worktribe.comacs.org The reaction's equilibrium can be shifted toward the product by using a high concentration of the amine donor or by removing the ketone byproduct. acs.org
Protein engineering, including directed evolution and rational design, has been instrumental in developing transaminases with expanded substrate scopes, enhanced stability, and tailored selectivity for bulky or complex substrates, such as those required for pharmaceutical intermediates like sitagliptin. nih.govresearchgate.net While native enzymes often have limited activity on non-natural substrates, engineered variants can achieve high conversions and enantiomeric excesses exceeding 99%. researchgate.netresearchgate.net
Alternatively, reductive aminases, a subclass of IREDs, can catalyze the synthesis of primary amines directly from ketones using ammonia (B1221849) as the amine source, which is a highly atom-economical process. chemistryviews.org Recent discoveries of robust reductive aminases from fungal sources have shown promise for broader industrial application due to their higher thermostability and efficiency with ammonia. chemistryviews.org The combination of chemical synthesis and biocatalysis, such as in the chemo-enzymatic dearomatization of pyridines to chiral piperidines, further highlights the power of integrating enzymes into synthetic pathways to access complex chiral amine structures. acs.org
Table 2: Examples of Enzyme-Catalyzed Chiral Amine Synthesis This table showcases the application of various enzymes in producing chiral amines from different precursors.
| Enzyme Class | Enzyme Example | Reaction Type | Substrate Example | Amine Donor | Product Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|
| ω-Transaminase (ω-TA) | Engineered TA from Arthrobacter sp. | Asymmetric Amination | Prositagliptin Ketone | Isopropylamine | Sitagliptin | >99.95% | researchgate.net |
| Reductive Aminase (RedAm) | NfRedAm from Neosartorya fumigata | Reductive Amination | Cyclohexanone | Ammonia | Cyclohexylamine | >98% | chemistryviews.org |
| Amine Dehydrogenase (AmDH) | Engineered PheDH | Reductive Amination | 2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acid | Ammonia | (S)-N-boc-3-hydroxyadamantylglycine | High | nih.gov |
| Monoamine Oxidase (MAO) / Imine Reductase (IRED) | MAO-N / EneIRED | Deracemization Cascade | N-substituted Tetrahydropyridine | - | Chiral Piperidine (B6355638) | High | acs.org |
Intramolecular Asymmetric Aza-Michael Reactions
The intramolecular asymmetric aza-Michael reaction (IMAMR) is a powerful strategy for the stereoselective synthesis of nitrogen-containing heterocyclic compounds, which are analogs of the target amine. nih.gov This reaction involves the conjugate addition of a nitrogen nucleophile, tethered to the Michael acceptor, to an α,β-unsaturated system, leading to the formation of a new C-N bond and a stereocenter within a cyclic framework. nih.govrsc.org This method is highly valued for its ability to construct chiral pyrrolidines, piperidines, and other N-heterocycles that are prevalent scaffolds in bioactive natural products and pharmaceuticals. lookchem.com
The success of asymmetric IMAMR largely relies on the use of organocatalysts. Chiral primary amines, particularly those derived from cinchona alkaloids, have proven to be highly effective. nih.govlookchem.com These catalysts typically operate through an iminium ion activation mechanism. The catalyst condenses with the α,β-unsaturated aldehyde or ketone of the substrate to form a chiral iminium ion, which lowers the LUMO of the Michael acceptor. This activation facilitates the intramolecular attack by the tethered nitrogen nucleophile (e.g., a carbamate (B1207046) or sulfonamide), with the chiral catalyst directing the stereochemical outcome of the addition. nih.gov Often, an acidic co-catalyst is used to promote catalyst turnover. nih.gov
Researchers have demonstrated the synthesis of a wide array of five- and six-membered heterocycles with excellent yields and high enantioselectivities (often >90% ee) using this methodology. lookchem.com The choice of the nitrogen nucleophile, the catalyst, and the reaction conditions are crucial factors that determine the efficiency and selectivity of the cyclization. rsc.org While this method directly yields cyclic amines rather than the acyclic this compound, the resulting chiral piperidines containing a pyridyl substituent would be considered valuable structural analogs.
Table 3: Organocatalyzed Intramolecular Asymmetric Aza-Michael Reactions This table details representative examples of the IMAMR for the synthesis of chiral nitrogen heterocycles.
| Catalyst System | Substrate Type | Nucleophile | Product Ring Size | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| 9-Amino-9-deoxy-epi-quinine / Diphenyl hydrogen phosphate | Carbamate with α,β-unsaturated ketone | Carbamate | 5- and 6-membered | up to 99% | 92-97.5% | lookchem.com |
| Cinchona-based primary-tertiary diamine / TFA | Enone carbamate | Carbamate | 6-membered (Piperidine) | 75-95% | up to 99% | nih.gov |
| N-Sulfinyl imine (as chiral auxiliary) | Bis-enone moiety | Sulfinyl Amine | 6,6-fused (Quinolizidine) | Excellent | High diastereocontrol | rsc.org |
Chemical Transformations and Reactivity of 1 Pyridin 4 Yl but 3 En 1 Amine Derivatives
Reactions of the Amine Functionality
The primary amine group is a key site for a variety of chemical modifications, including derivatization and condensation reactions.
Derivatization for Analytical and Synthetic Purposes
The primary amine of 1-(pyridin-4-yl)but-3-en-1-amine and its analogs can be readily derivatized for various applications. For synthetic purposes, the amine can be protected with a tert-butoxycarbonyl (Boc) group. This protection strategy is employed during reactions that might otherwise affect the amine functionality, such as the Heck reaction. Following the desired transformation, the Boc group can be removed under acidic conditions to regenerate the amine.
Another important derivatization is N-methylation. For instance, treatment of a precursor with [¹¹C]methyl triflate ([¹¹C]CH₃OTf) allows for the introduction of a carbon-11 (B1219553) labeled methyl group, a common strategy in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. nih.gov
Condensation and Imine Formation Reactions
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.commasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of imines is a reversible process and is typically catalyzed by acid. libretexts.orglumenlearning.com The pH of the reaction medium is a critical factor, with the optimal pH for imine formation generally being around 5. lumenlearning.com
These imine formation reactions are fundamental in the synthesis of more complex molecules. For example, aryl aldimines can be reacted with organometallic reagents like allylmagnesium bromide in the synthesis of substituted butenyl amines.
Transformations Involving the Pyridine (B92270) Ring
The pyridine ring is another reactive site within the molecule, susceptible to various substitutions and functionalizations.
Substitutions and Functionalizations on the Pyridine Moiety
The pyridine ring can undergo various substitution reactions. One of the most significant is the Heck reaction, a palladium-catalyzed cross-coupling reaction. For instance, N-Boc protected 1-aryl-but-3-enyl-amines can be coupled with 3-bromopyridine (B30812) to introduce the pyridine moiety at the terminal end of the butenyl chain.
Minisci-type Difluoromethylation Reactions
While specific examples involving this compound are not prevalent in the provided search results, Minisci-type reactions are a general and powerful method for the functionalization of heteroaromatic compounds like pyridine. These radical-based reactions allow for the introduction of various alkyl and acyl groups onto the electron-deficient pyridine ring. The application of a Minisci-type difluoromethylation would introduce a difluoromethyl group onto the pyridine ring, a modification that can significantly alter the electronic and pharmacological properties of the molecule.
Reactions of the Alkene Moiety
The terminal alkene group provides a handle for a variety of addition and cross-coupling reactions. As mentioned previously, the Heck reaction can be utilized to functionalize this position. This reaction is a versatile method for forming carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or other unsaturated groups. This capability further enhances the synthetic utility of this compound derivatives in the construction of complex molecular architectures.
Addition Reactions to the Butene Chain
The terminal double bond in derivatives of this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. A notable example of such transformations is the palladium-catalyzed Heck reaction.
In the synthesis of analogues of metanicotine, a subtype-selective ligand for neuronal nicotinic acetylcholine (B1216132) receptors, the Heck reaction has been employed to functionalize the butene chain of a protected derivative of 1-(pyridin-3-yl)but-3-en-1-amine. nih.govnu.edu.kz While the specific substrate is a 3-pyridyl isomer, the reaction provides a strong precedent for the expected reactivity of 4-pyridyl derivatives. The reaction typically involves the coupling of an N-protected homoallylic amine with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.
For instance, the N-Boc protected derivative of (±)-methyl-(1-aryl-but-3-enyl)-amine undergoes a Heck reaction with 3-bromopyridine to yield the corresponding (±)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-carbamic acid tert-butyl ester. nih.gov This transformation is crucial for extending the carbon skeleton and introducing the pyridine moiety at the terminal position of the butene chain. The reaction proceeds with good yields, demonstrating the feasibility of this synthetic strategy.
| Substrate (N-Boc protected amine) | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
| (±)-Methyl-(1-phenyl-but-3-enyl)-carbamic acid tert-butyl ester | 3-Bromopyridine | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Acetonitrile | (±)-Methyl-(1-phenyl-4-pyridin-3-yl-but-3-enyl)-carbamic acid tert-butyl ester | 75 |
| (±)-Methyl-[1-(4-methoxyphenyl)-but-3-enyl]-carbamic acid tert-butyl ester | 3-Bromopyridine | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Acetonitrile | (±)-Methyl-[1-(4-methoxyphenyl)-4-pyridin-3-yl-but-3-enyl]-carbamic acid tert-butyl ester | 72 |
The success of the Heck reaction on these substrates highlights the utility of palladium catalysis in the functionalization of the butene chain in pyridinyl homoallylic amine derivatives. The choice of protecting group for the amine is critical, as the free amine can coordinate to the palladium catalyst and inhibit the reaction. nih.gov The tert-butoxycarbonyl (Boc) group is commonly used for this purpose and can be readily removed under acidic conditions after the coupling reaction is complete. nih.gov
Cyclization Reactions Involving the Olefin
The olefinic moiety in this compound derivatives can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. These cyclization reactions are powerful tools for the construction of conformationally constrained analogues of biologically active molecules.
An illustrative example is the intramolecular heterocyclization of N-allylthiourea derivatives of aminopyridinones. nu.edu.kz Although the starting material is not a direct derivative of this compound, the reaction showcases the propensity of an appropriately positioned olefin to undergo cyclization with a nucleophilic group attached to the pyridine ring.
In a study, 3-amino-4,6-dimethylpyridin-2(1H)-one was reacted with allyl isothiocyanate to form an N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. This intermediate, upon treatment with a suitable reagent, undergoes intramolecular cyclization to yield a 1,3-thiazoline derivative. This transformation involves the attack of the sulfur atom of the thiourea (B124793) onto the double bond of the allyl group, followed by ring closure.
| Starting Material | Reagent | Product |
| N-Allyl-N'-(4,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)thiourea | Not specified in abstract | 2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-ylimino)-3-allyl-1,3-thiazolidine |
| N-Allyl-N'-(4-phenyl-2-oxo-1,2-dihydro-pyridin-3-yl)thiourea | Not specified in abstract | 2-(4-Phenyl-2-oxo-1,2-dihydropyridin-3-ylimino)-3-allyl-1,3-thiazolidine |
These cyclization reactions demonstrate the potential of the butene chain in derivatives of this compound to act as an internal electrophile, reacting with suitably positioned nucleophiles to construct new heterocyclic rings. The specific conditions and outcomes of such cyclizations would depend on the nature of the activating groups and the substituents on the pyridine ring and the amine.
Role in Advanced Organic Material and Complex Molecule Synthesis
Scaffold in the Construction of Diverse Heterocyclic Systems
The reactivity of 1-(Pyridin-4-yl)but-3-en-1-amine makes it an ideal starting material for the synthesis of various heterocyclic compounds. These nitrogen-containing ring systems are of significant interest due to their prevalence in biologically active molecules and functional materials.
Pyrazolo[3,4-b]pyridines Synthesis
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including acting as kinase inhibitors and anticancer agents. nih.gov The synthesis of these frameworks can be achieved through various strategies, often involving the cyclization of appropriately substituted pyrazole (B372694) precursors. nih.govcardiff.ac.uk One common approach involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. cardiff.ac.uk
A notable method for constructing the pyrazolo[3,4-b]pyridine scaffold is the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This approach allows for the switchable synthesis of both halogenated and non-halogenated products by employing different catalysts such as silver, iodine, or N-Bromosuccinimide (NBS). nih.gov The reaction demonstrates high regioselectivity and tolerance for various functional groups. nih.gov Another strategy involves the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole core. nih.gov This can be accomplished by reacting 4-aminopyrazole-5-carbaldehydes with suitable reagents. nih.gov Conversely, a pyrazole ring can be annulated onto a pyridine core, although this method is less common. nih.gov
| Starting Materials | Reagents | Product | Reference |
| 5-Aminopyrazoles | Alkynyl aldehydes | Pyrazolo[3,4-b]pyridines | nih.gov |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Aromatic aldehydes, ethyl pyruvate | Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates | cardiff.ac.uk |
| 4-Aminopyrazole-5-carbaldehydes | Various reagents | Pyrazolo[3,4-b]pyridines | nih.gov |
| 2-Chloro-3-nitropyridines | Aryldiazonium tosylates, pyrrolidine (B122466) | Pyrazolo[4,3-b]pyridines | nih.gov |
1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, and 1,2,4-Triazoles Formation
1,3,4-Oxadiazoles: These heterocycles are recognized for their utility in medicinal chemistry, often serving as bioisosteres for carbonyl groups. rsc.org A convergent synthesis method involves the coupling of acyl hydrazides with α-bromo nitroalkanes, which directly yields 2,5-disubstituted 1,3,4-oxadiazoles without the need for a 1,2-diacyl hydrazide intermediate. rsc.org Other methods include the iodine-mediated cyclization of N'-arylidene acetohydrazides and the condensation of N-acylbenzotriazoles with acylhydrazides under mechanochemical conditions. organic-chemistry.org A one-pot synthesis from tertiary amines, (N-isocyanimine)triphenylphosphorane, and carboxylic acids has also been developed. mdpi.com
1,3,4-Thiadiazoles: This class of compounds exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govorientjchem.org A common synthetic route involves the reaction of alkylidenecarbodithioate with hydrazonoyl halides. nih.gov Another approach is the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide (B42300) using reagents like phosphorus oxychloride. mdpi.com Transition-metal-free methods, such as the condensation of thiosemicarbazide with aldehydes followed by iodine-mediated oxidative cyclization, have also been reported. organic-chemistry.org
1,2,4-Triazoles: These heterocycles are present in numerous biologically active molecules. frontiersin.org They can be synthesized from various precursors, including amidines, imidates, and hydrazones. frontiersin.org A microwave-assisted, catalyst-free method involves the reaction of hydrazines with formamide. organic-chemistry.org Copper-catalyzed oxidative coupling reactions and electrochemical multicomponent reactions also provide efficient routes to 1,2,4-triazole (B32235) derivatives. organic-chemistry.org
| Heterocycle | Precursors | Key Reagents/Conditions | Reference |
| 1,3,4-Oxadiazole | Acyl hydrazides, α-bromo nitroalkanes | Semiaqueous conditions | rsc.org |
| 1,3,4-Oxadiazole | N'-arylidene acetohydrazides | Hypervalent iodine | organic-chemistry.org |
| 1,3,4-Thiadiazole | Alkylidenecarbodithioate, hydrazonoyl halides | Ethanolic triethylamine | nih.gov |
| 1,3,4-Thiadiazole | Aromatic carboxylic acids, thiosemicarbazide | Phosphorus oxychloride | mdpi.com |
| 1,2,4-Triazole | Hydrazines, formamide | Microwave irradiation | organic-chemistry.org |
| 1,2,4-Triazole | Anilines, amino pyridines, pyrimidines | Multicomponent process | organic-chemistry.org |
Pyrrolidine and Piperidine (B6355638) Derivative Synthesis
Pyrrolidine Derivatives: The pyrrolidine ring is a fundamental structural motif in many natural products and pharmaceuticals. nih.gov The synthesis of pyrrolidine derivatives often starts from cyclic precursors like proline and 4-hydroxyproline. nih.gov For instance, the reduction of proline yields (S)-prolinol, a key intermediate for various drugs. nih.gov Cascade reactions can also be employed to construct the 5-membered N-heterocyclic ring of pyrrolidine derivatives. wikipedia.org Ring-closing enyne metathesis is another powerful tool for synthesizing pyrrolidine derivatives from substrates containing a basic or nucleophilic nitrogen atom. organic-chemistry.org
Piperidine Derivatives: Kumar and colleagues described a one-pot, three-component cascade reaction to synthesize complex piperidine derivatives. This reaction involves (3E,5E)-3,5-bis(argiomethylene)-1-(pyridin-2-ylmethyl)piperidin-4-one, isatin, and phenylalanine, proceeding through a 1,3-dipolar cycloaddition. tandfonline.com
| Heterocycle | Synthetic Approach | Starting Materials/Intermediates | Reference |
| Pyrrolidine | Reduction of proline | Proline | nih.gov |
| Pyrrolidine | Cascade reactions | Various precursors | wikipedia.org |
| Pyrrolidine | Ring-closing enyne metathesis | Substrates with basic/nucleophilic nitrogen | organic-chemistry.org |
| Piperidine | Three-component cascade reaction | (3E,5E)-3,5-bis(argiomethylene)-1-(pyridin-2-ylmethyl)piperidin-4-one, isatin, phenylalanine | tandfonline.com |
Azolo[3,4-d]pyridiazines, Azolo[1,5-a]pyrimidines, Azolo[5,1-c]triazines, Pyrazoles, and Benzo[b][l,4]diazepine
The versatility of this compound and related structures extends to the synthesis of a variety of other fused and non-fused heterocyclic systems.
Azolo[3,4-d]pyridazines, Azolo[1,5-a]pyrimidines, and Azolo[5,1-c]triazines: These fused heterocyclic systems can be synthesized from appropriate hydrazonoyl halides, hydroximoyl halides, and heterocyclic amines. researchgate.net Azolo[1,5-a]pyrimidines, in particular, have shown a broad spectrum of antiviral activity. nih.gov Their synthesis can be achieved through the cyclocondensation of aminoazoles with carbonyl-containing compounds like diethyl ethoxymethylenemalonate. nih.govpreprints.org
Pyrazoles: Pyrazoles are typically prepared by the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com This reaction, often referred to as the Knorr pyrazole synthesis, involves the formation of an imine followed by an enamine, which then tautomerizes to the aromatic pyrazole ring. youtube.com
Benzo[b] nih.govnih.govdiazepines: These compounds are well-known for their diverse pharmacological activities. nih.gov Their synthesis can be achieved through the cyclocondensation of o-phenylenediamines with appropriate precursors. researchgate.netnih.gov
| Heterocyclic System | Synthetic Precursors | Reference |
| Azolo[3,4-d]pyridazines | Hydrazonoyl halides, hydroximoyl halides, heterocyclic amines | researchgate.net |
| Azolo[1,5-a]pyrimidines | Aminoazoles, diethyl ethoxymethylenemalonate | nih.govpreprints.org |
| Azolo[5,1-c]triazines | Hydrazonoyl halides, hydroximoyl halides, heterocyclic amines | researchgate.net |
| Pyrazoles | Hydrazine, 1,3-dicarbonyl compounds | youtube.com |
| Benzo[b] nih.govnih.govdiazepines | o-Phenylenediamines | researchgate.netnih.gov |
Ligand Design in Catalysis
The pyridine nitrogen and the amino group in this compound make it an excellent candidate for use as a ligand in metal-catalyzed reactions. The ability to coordinate with metal centers can facilitate a variety of organic transformations.
Application in Metal-Catalyzed Organic Transformations
The structural features of this compound and its derivatives allow them to act as effective ligands in metal-catalyzed reactions. For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved via a silver-catalyzed cascade 6-endo-dig cyclization reaction. nih.gov In this process, the silver catalyst activates the C≡C bond of an alkynyl aldehyde, facilitating the subsequent cyclization with a 5-aminopyrazole. nih.gov This highlights the potential of using metal catalysts in conjunction with precursors derived from or analogous to this compound to achieve complex molecular architectures.
Role in Organocatalysis
While specific documented instances of this compound acting as a primary organocatalyst are not extensively reported in the literature, its molecular structure embodies the key functional groups that are hallmarks of effective organocatalysts. The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, and compounds featuring primary amines and pyridine moieties are central to many catalytic transformations. chemscene.com
The primary amine group in this compound can participate in enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. youtube.com This mode of catalysis is fundamental to a wide array of synthetic transformations, including aldol (B89426) and Michael reactions, allowing for the construction of chiral molecules with high enantioselectivity. beilstein-journals.org
Furthermore, the pyridine nitrogen atom can act as a Lewis base or a hydrogen bond acceptor, activating substrates and influencing the stereochemical outcome of a reaction. The combination of the primary amine and the pyridine ring within the same molecule suggests the potential for bifunctional catalysis, where both groups work in concert to organize the transition state of a reaction and achieve high levels of control.
The chiral nature of this compound, owing to the stereocenter at the carbon bearing the amine and pyridine groups, is of particular significance. Chiral amines are cornerstones of asymmetric organocatalysis, and the presence of this stereocenter could be exploited to induce chirality in prochiral substrates. The development of synthetic routes to enantiomerically pure forms of this compound would be a critical step in unlocking its full potential as a chiral organocatalyst.
Precursor for Advanced Synthetic Intermediates
The role of this compound as a precursor for advanced synthetic intermediates is more concretely established. Its utility as a versatile building block stems from the presence of multiple reactive sites that can be selectively functionalized. This allows for the construction of more complex and functionally diverse molecules.
A notable example of its application is in the synthesis of analogues of trans-metanicotine. nih.gov Trans-metanicotine is a ligand for neuronal nicotinic acetylcholine (B1216132) receptors and has been investigated for its potential in the treatment of neurological disorders. The synthesis of derivatives of trans-metanicotine often involves the use of building blocks that can introduce specific structural motifs. In one such synthetic route, a structure related to this compound is utilized to construct the core of the target molecule. The synthesis involves an allylation reaction followed by a Heck reaction to introduce the pyridine ring, ultimately leading to the desired trans-metanicotine analogues. nih.gov This highlights the value of the homoallylic amine and pyridine moieties of the parent compound in constructing complex, biologically active molecules.
The terminal alkene of this compound provides a handle for a variety of chemical transformations, including but not limited to:
Hydroformylation: To introduce an aldehyde functionality.
Oxidative cleavage: To yield a carboxylic acid or aldehyde.
Heck, Suzuki, and other cross-coupling reactions: To form new carbon-carbon or carbon-heteroatom bonds.
Metathesis reactions: For the construction of larger, more complex olefinic structures.
Similarly, the primary amine can be readily derivatized through acylation, alkylation, and other standard transformations to introduce a wide range of functional groups, further expanding the synthetic utility of the molecule.
Q & A
Basic: What are the optimized synthetic routes for 1-(Pyridin-4-yl)but-3-en-1-amine, and how do reaction conditions influence yield?
Answer:
A one-pot synthesis strategy is commonly employed, leveraging nucleophilic substitution or condensation reactions. For example, analogous pyridine derivatives (e.g., pyrazolo[3,4-b]pyridin-4-amines) are synthesized by refluxing precursors like phenylhydrazine with β-ketonitriles in DMSO at 90°C, monitored via TLC for reaction completion . Key variables affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and stabilize intermediates.
- Catalysts : Copper(I) bromide or cesium carbonate may accelerate coupling reactions, as seen in pyrazole-amine syntheses .
- Temperature : Controlled heating (e.g., 35–90°C) minimizes side reactions like polymerization of the vinyl group.
Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| β-ketonitrile + hydrazine | DMSO | None | 90 | 60–75 | |
| Halopyridine + enamine | DMF | CuBr | 35 | 17.9 |
Basic: How is this compound purified, and what analytical methods validate its structure?
Answer:
Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol . Structural validation requires:
- NMR Spectroscopy : H and C NMR identify pyridine ring protons (δ 8.5–9.0 ppm) and vinyl group protons (δ 5.0–6.5 ppm).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- IR Spectroscopy : Amine N-H stretches (~3300 cm) and C=C stretches (~1650 cm) are diagnostic .
Advanced: How do steric and electronic effects of the pyridinyl and vinyl groups influence reactivity in cross-coupling reactions?
Answer:
The pyridin-4-yl group acts as a directing moiety, facilitating regioselective functionalization. For instance, the vinyl group’s electron-withdrawing nature enhances electrophilic aromatic substitution at the pyridine’s para position. Steric hindrance from substituents (e.g., methyl groups on pyridine) can reduce catalytic efficiency in Suzuki-Miyaura couplings, necessitating bulky ligands like Pd(PPh) . Computational studies (DFT) predict charge distribution, guiding rational design of derivatives for applications in metal-organic frameworks (MOFs) or bioactive molecules .
Advanced: How can contradictory spectral data for this compound derivatives be resolved?
Answer: Discrepancies in H NMR (e.g., split vs. singlet vinyl signals) often arise from conformational flexibility or solvent polarity. Strategies include:
- Variable Temperature NMR : Resolves dynamic effects by freezing rotamers (e.g., -40°C in CDCl).
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons, distinguishing regioisomers .
- X-ray Crystallography : Provides definitive proof of solid-state structure, as applied to related piperidin-4-ylamine derivatives .
Advanced: What computational models predict the biological activity of this compound derivatives?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like kinase enzymes or GPCRs. For example, pyridine-amine analogs show predicted inhibition of EGFR kinase (ΔG = -9.2 kcal/mol) via hydrogen bonding with Asp831 and π-π stacking with Phe723 . QSAR models correlate logP values (1.5–3.0) with cellular permeability, guiding lead optimization for CNS-targeted agents .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of amine vapors (LD data for analogs: ~200 mg/kg in rats) .
- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .
Advanced: How does the compound’s stereochemistry impact its pharmacological profile?
Answer:
Enantiomers of chiral analogs (e.g., (R)-1-phenylbut-3-en-1-amine) exhibit divergent bioactivity. For example, the (R)-enantiomer may show 10-fold higher affinity for serotonin receptors than the (S)-form, as determined by chiral HPLC separation and in vitro assays . Racemization risks under acidic conditions necessitate stability studies (e.g., pH 7.4 buffer at 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
